Mal-Phe-C4-Val-Cit-PAB-DMEA
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Overview
Description
Mal-Phe-C4-Val-Cit-PAB-DMEA is a cleavable antibody-drug conjugate (ADC) linker that incorporates a Maleimide group. This compound is primarily used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as targeted therapies for treating cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Phe-C4-Val-Cit-PAB-DMEA involves multiple steps, starting with the preparation of individual components such as Maleimide, Phenylalanine, Valine, and Citric acid derivatives. These components are then linked together through a series of peptide bond formations and chemical reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product, which is crucial for its application in ADCs .
Chemical Reactions Analysis
Types of Reactions
Mal-Phe-C4-Val-Cit-PAB-DMEA undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Cleavage Reactions: Where the compound is cleaved at specific sites to release the active drug
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing Agents: Such as dithiothreitol (DTT) for cleavage reactions.
Oxidizing Agents: For specific oxidation reactions.
Major Products Formed
The major products formed from these reactions are the active drug molecules that are linked to the antibody in ADCs. These products are designed to target and kill cancer cells specifically .
Scientific Research Applications
Mal-Phe-C4-Val-Cit-PAB-DMEA has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in peptide synthesis.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Used in the production of biopharmaceuticals and other high-value chemicals
Mechanism of Action
Mal-Phe-C4-Val-Cit-PAB-DMEA functions as a cleavable linker in ADCs. The Maleimide group allows it to bind to the antibody, while the cleavable linker ensures that the drug is released in the target cells. The cleavage occurs through enzymatic reactions, typically involving proteases, which are abundant in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Mal-Phe-C4-Val-Cit-PAB: Another cleavable linker used in ADCs.
Mal-Phe-C4-Val-Cit-PAB-DMA: A variant with a different amine group.
Uniqueness
Mal-Phe-C4-Val-Cit-PAB-DMEA is unique due to its specific cleavable linker design, which ensures efficient drug release in target cells. Its incorporation of the Maleimide group also provides strong and stable binding to antibodies, making it highly effective in ADC applications .
Properties
Molecular Formula |
C37H50N8O8 |
---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1 |
InChI Key |
BEYGPHVYYUHOQW-ZQAZVOLISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
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